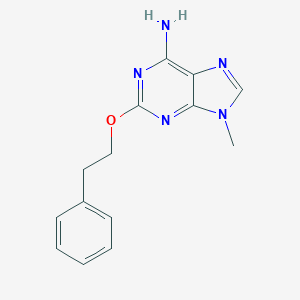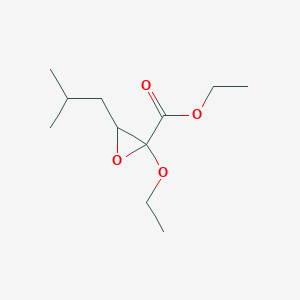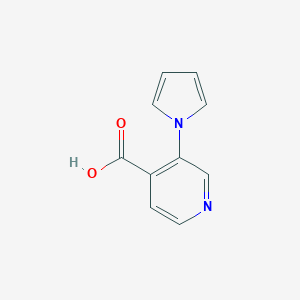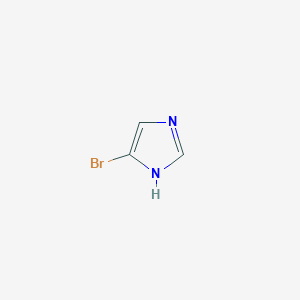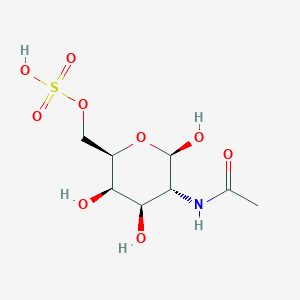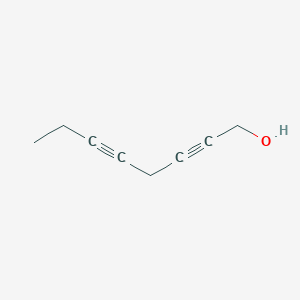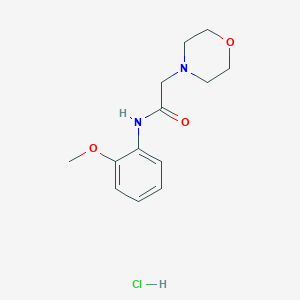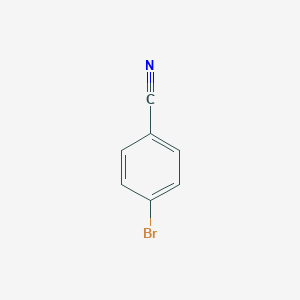
4-Bromobenzonitril
Übersicht
Beschreibung
4-Bromobenzonitrile is an organic compound classified as an organic nitrile . It is used as a reagent and solvent in various applications, including the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals . It is also used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments .
Synthesis Analysis
4-Bromobenzonitrile has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction . It can also be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .Molecular Structure Analysis
The molecular formula of 4-Bromobenzonitrile is C7H4BrN . Its molecular weight is 182.02 g/mol . The structure of 4-Bromobenzonitrile can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
4-Bromobenzonitrile reacts with 2-propanol and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C to afford 4-isopropoxy-benzonitrile in 80% isolated yield .Wissenschaftliche Forschungsanwendungen
Synthese von 4-Iodobenzonitril
4-Bromobenzonitril wurde in der Synthese von 4-Iodobenzonitril mittels einer photoinduzierten aromatischen Finkelstein-Iodierungsreaktion eingesetzt . Diese Reaktion ist eine Substitutionsreaktion, bei der das Bromatom in this compound durch ein Iodatom ersetzt wird, um 4-Iodobenzonitril zu bilden.
Suzuki-Kreuzkupplungsreaktionen
This compound kann als Arylhalogenid-Testverbindung bei der Entwicklung umweltfreundlicher Reaktionsbedingungen für die Suzuki-Kreuzkupplung zwischen Arylhalogeniden und Phenylboronsäure verwendet werden . Die Suzuki-Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen zwischen zwei aromatischen Verbindungen verwendet wird.
Synthese von 4-Isopropoxybenzonitril
This compound wird in der Reaktion mit 2-Propanol und NaH in Gegenwart eines Palladiumkatalysators verwendet, um 4-Isopropoxybenzonitril zu erhalten . Diese Reaktion ist eine Art nucleophile Substitution, bei der das Bromatom in this compound durch eine Isopropoxygruppe ersetzt wird, um 4-Isopropoxybenzonitril zu bilden.
Herstellung von stabilen Isotopen
This compound kann zur Herstellung von stabilen Isotopen wie this compound-d4 verwendet werden . Diese isotopenmarkierten Verbindungen werden häufig in verschiedenen Bereichen eingesetzt, darunter Studien zum Arzneimittelstoffwechsel, Umweltanalytik und mechanistische Studien.
Synthese von Aryl-Nitrilen
This compound kann als Ausgangsmaterial bei der Synthese verschiedener Aryl-Nitrile verwendet werden . Aryl-Nitrile sind wichtige Zwischenprodukte bei der Synthese einer Vielzahl von organischen Verbindungen, darunter Pharmazeutika, Farbstoffe und Polymere.
Material für den Chemieunterricht
This compound kann als Material für den Chemieunterricht verwendet werden, insbesondere für den Unterricht in den Prinzipien der organischen Synthese und der Reaktionsmechanismen .
Wirkmechanismus
Target of Action
4-Bromobenzonitrile is a chemical compound used primarily as a reagent in various chemical reactions . Its primary targets are often other chemical compounds or substrates in a reaction . The exact target can vary depending on the specific reaction in which it is used.
Mode of Action
4-Bromobenzonitrile acts as an aryl halide . In the presence of a catalyst, it can participate in cross-coupling reactions such as the Suzuki reaction . In these reactions, the bromine atom in 4-Bromobenzonitrile is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
For instance, it has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
Result of Action
The primary result of 4-Bromobenzonitrile’s action is the formation of new chemical compounds through reactions such as cross-coupling . The exact products depend on the reaction conditions and the other reactants present .
Eigenschaften
IUPAC Name |
4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCPPCMBMFJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211352 | |
| Record name | Benzonitrile, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623-00-7 | |
| Record name | 4-Bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOBENZONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research focuses heavily on the synthetic applications of 4-bromobenzonitrile rather than its biological activity. Therefore, information about its specific biological targets and downstream effects is not available within these papers.
A: * Molecular formula: C7H4BrN []* Molecular weight: 182.02 g/mol []* Spectroscopic data: While not explicitly provided in all papers, specific spectroscopic data like EPR parameters and zero-field splitting parameters for the triplet state of 4-bromobenzonitrile are discussed in [] and [].
A: The research primarily focuses on 4-bromobenzonitrile as a synthetic building block. Its stability under various reaction conditions, particularly those involving palladium catalysts, is evident across multiple studies. [, , , , , , , , , , , ] Notably, its use in the synthesis of liquid crystal compounds highlights its potential for material science applications. [, ]
A: 4-bromobenzonitrile itself is not a catalyst. Instead, it serves as a common reagent in various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. [, , , , , , , , , , ] These reactions utilize the reactivity of the bromine atom in 4-bromobenzonitrile for carbon-carbon bond formation.
A: Density functional theory (DFT) calculations were employed to investigate the strength and geometry of C-Br...N≡C halogen bonds in 4-bromobenzonitrile crystals, offering insights into their bending properties. [] Additionally, DFT calculations, combined with experimental data, were used to study the mechanism of Pd(0) active species generation in Hirao coupling reactions using 4-bromobenzonitrile. []
A: While SAR studies specifically focusing on 4-bromobenzonitrile were not found within the provided research, a study on iron(II)-cyclopentadienyl compounds incorporating various benzonitrile derivatives, including 4-bromobenzonitrile, reveals the impact of substituents on the benzonitrile ring on their anticancer activity. [] This suggests that structural modifications can significantly influence the biological activity of compounds containing the 4-bromobenzonitrile moiety.
ANone: The provided research emphasizes the use of 4-bromobenzonitrile in synthetic chemistry and does not delve into its formulation or bioavailability aspects.
ANone: The provided research primarily focuses on the synthetic applications of 4-bromobenzonitrile and does not explicitly discuss SHE regulations or specific safety protocols associated with its use. Researchers should consult relevant safety data sheets and follow standard laboratory safety procedures when handling this compound.
ANone: The provided research focuses on the synthetic applications of 4-bromobenzonitrile and does not delve into its pharmacokinetic or pharmacodynamic properties.
ANone: The provided research does not offer data on the in vitro or in vivo efficacy of 4-bromobenzonitrile as a therapeutic agent.
A: While direct alternatives to 4-bromobenzonitrile are not explicitly compared in the provided papers, other aryl halides, particularly aryl bromides and iodides, are often used interchangeably in similar palladium-catalyzed cross-coupling reactions. [, , , , ] The choice of the specific aryl halide often depends on factors like reactivity, availability, and cost.
ANone: The provided research focuses on synthetic applications and does not address specific recycling or waste management strategies for 4-bromobenzonitrile. Standard laboratory practices for handling and disposing of hazardous chemicals should always be followed.
A: Research involving 4-bromobenzonitrile often utilizes standard organic synthesis laboratories equipped for reactions involving air and moisture-sensitive reagents, as well as analytical techniques like gas chromatography (GC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, , , , , , , ]
ANone: While the provided research does not offer a historical overview, it showcases the continued relevance of 4-bromobenzonitrile in contemporary synthetic chemistry, particularly in the context of cross-coupling reactions, a field that has seen significant advancements in recent decades.
A: The research highlights the interdisciplinary nature of 4-bromobenzonitrile applications, spanning synthetic organic chemistry, materials science, and catalysis. Its use in synthesizing liquid crystal compounds [] and as a reagent in developing new catalytic methodologies [, , , , , , , ] exemplifies its potential to contribute to diverse fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

